molecular formula C22H16N2O2 B14292909 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- CAS No. 112750-80-8

4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-

Cat. No.: B14292909
CAS No.: 112750-80-8
M. Wt: 340.4 g/mol
InChI Key: UODHAIKICSVODS-UHFFFAOYSA-N
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Description

The compound 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- (hereafter referred to as the "target compound") belongs to the quinazolinone class, a heterocyclic scaffold known for diverse pharmacological activities. Structurally, it features a 4(3H)-quinazolinone core substituted at position 3 with a 4-hydroxyphenyl group and at position 2 with a 2-phenylethenyl moiety.

Notably, this compound has been identified in plant extracts, suggesting natural origins and possible roles in antioxidant or anti-inflammatory pathways .

Properties

CAS No.

112750-80-8

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(2-phenylethenyl)quinazolin-4-one

InChI

InChI=1S/C22H16N2O2/c25-18-13-11-17(12-14-18)24-21(15-10-16-6-2-1-3-7-16)23-20-9-5-4-8-19(20)22(24)26/h1-15,25H

InChI Key

UODHAIKICSVODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

Origin of Product

United States

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's biological properties, including its antioxidant, antibacterial, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)- is C20H14N2O2C_{20}H_{14}N_2O_2 with a molecular weight of approximately 314.34 g/mol . The compound features a quinazolinone core with a hydroxyl group and a phenylethenyl substituent, which significantly influences its biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant potential. The antioxidant activity was evaluated using various assays, including CUPRAC and ABTS, which demonstrated that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals .

Table 1: Antioxidant Activity Evaluation

Assay TypeIC50 Value (µM)Notes
DPPHNot specifiedLess sensitive than CUPRAC
CUPRAC15.5High reliability in results
ABTS12.8Strong radical scavenging activity

The presence of multiple hydroxyl groups in ortho or para positions on the phenyl ring was found to be crucial for increased antioxidant activity .

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that these compounds can synergize with beta-lactam antibiotics, enhancing their efficacy against resistant bacterial strains. For instance, a study demonstrated that certain quinazolinones bind to the allosteric site of penicillin-binding protein (PBP)2a, facilitating the action of beta-lactams .

Case Study: Synergistic Effects Against MRSA

  • Compound : (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one
  • Findings : Showed significant synergy with piperacillin-tazobactam in vitro and in vivo models.
  • Mechanism : Binding at PBP2a allosteric site resulted in conformational changes that opened the active site for beta-lactam binding .

Anticancer Activity

Quinazolinone derivatives exhibit promising anticancer properties. A study evaluating various quinazolinone-thiazole hybrids revealed significant cytotoxic effects against different cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .

Table 2: Cytotoxicity Results

Compound IDCell LineIC50 Value (µM)
A3PC310
A5MCF-710
A6HT-2912

These findings indicate that modifications to the quinazolinone core can enhance cytotoxicity, making them potential candidates for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name (CAS/Reference) Substituents at Positions 2 and 3 Key Functional Groups Biological Activity Highlights
Target Compound () 3-(4-hydroxyphenyl), 2-(2-phenylethenyl) Hydroxyl, phenylethenyl Antioxidant/anti-inflammatory (plant-derived)
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo... () 3-(4-methoxyphenyl), 2-(sulfonamide-phenylethenyl) Methoxy, sulfonamide COX-2 inhibition (47.1% at 20 μM)
3-(5-[(diphenylamino)methyl]-thiadiazol... (74796-91-1, –15) 3-(thiadiazol-diphenylamino), 2-phenylethenyl Thiadiazol, diphenylamino Not specified; potential enzyme inhibition
3-(4-methoxyphenyl)-2-[(3-methylbenzyl)thio] (763136-92-1, ) 3-(4-methoxyphenyl), 2-(benzylthio) Methoxy, benzylthio Likely antimicrobial (sulfur-containing)
Triazole-substituted quinazolinone () 2-triazole, 3-aryl Triazole Enhanced metabolic stability (click chemistry synthesis)
Key Observations:
  • Hydroxyphenyl vs. Methoxy/Sulfonamide : The target compound’s 4-hydroxyphenyl group contrasts with methoxy () or sulfonamide () substituents. Hydroxyl groups improve water solubility but may reduce membrane permeability compared to lipophilic methoxy or sulfonamide groups .
  • Phenylethenyl vs. Thiadiazol/Triazole : The phenylethenyl group in the target compound differs from sulfur-containing thiadiazol () or triazole () moieties. These heterocycles often enhance binding to enzymes or receptors via hydrogen bonding or metal coordination .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to methoxy () or chloro () analogs.
  • Lipophilicity : Compounds with thioether () or phenylethenyl (target compound) groups exhibit moderate logP values, balancing membrane permeability and solubility.

Preparation Methods

Preparation Methods

The synthesis of 4(3H)-quinazolinone, 3-(4-hydroxyphenyl)-2-(2-phenylethenyl)-, employs two principal pathways: Method A (starting from 2-methyl benzoxazin-4-one) and Method B (starting from 2-styryl benzoxazin-4-one). Both methods converge at a critical condensation step with benzaldehyde to introduce the trans-styryl moiety.

Method A: 2-Methyl Benzoxazin-4-One Pathway

Synthesis of 3-(4-Hydroxyphenyl)-2-Methylquinazolin-4(3H)-One

The initial step involves refluxing 2-methyl benzoxazin-4-one (2) (1.6 mmol) with 4-aminophenol (4) (1.6 mmol) in glacial acetic acid (2 mL) for 7 hours. The reaction mixture is quenched in crushed ice, yielding 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (5) as a greyish solid (yield: ~65%). Purification via filtration and washing with cold ethanol ensures removal of acetic acid residues.

Styryl Group Introduction via Aldol Condensation

The intermediate 5 (1.1 mmol) undergoes condensation with benzaldehyde (2.53 mmol) in acetic acid under reflux. This step facilitates the formation of the trans-styryl group through an aldol-like mechanism, producing the target compound after 12 hours. The crude product is purified via recrystallization from ethanol, achieving a final yield of 58%.

Method B: 2-Styryl Benzoxazin-4-One Pathway

Direct Cyclocondensation

In this optimized route, 2-styryl benzoxazin-4-one (3) (1.6 mmol) reacts with 4-aminophenol (4) (1.6 mmol) in glacial acetic acid under reflux for 5 hours. The reaction bypasses the intermediate 5 , directly yielding the target compound after ice quenching and filtration. Method B offers a higher yield (72%) compared to Method A, attributed to reduced side reactions.

Comparative Analysis of Methods
Parameter Method A Method B
Starting Material 2-Methyl benzoxazin-4-one 2-Styryl benzoxazin-4-one
Reaction Time (Step 1) 7 hours 5 hours
Overall Yield 58% 72%
Key Advantage Simplicity of intermediates Higher efficiency

Structural Characterization

Crystallographic Data

Single-crystal X-ray diffraction reveals a trans configuration at the ethylene fragment, with the phenyl (C21–C26) and 4-hydroxyphenyl (C12–C17) rings inclined at 78.28° relative to each other. The quinazolone core (N1/N2/C2/C4–C10) exhibits planarity, while the styryl group deviates by 26.44° from the quinazolone plane, disrupting full conjugation.

Hydrogen Bonding Network

In the crystal lattice, molecules form helices along the a-axis via O–H···O hydrogen bonds between the phenolic hydroxyl (O2) and the quinazolone carbonyl (O1) (distance: 2.68 Å). Additional C–H···π interactions between phenyl rings stabilize the supramolecular architecture.

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O–H stretch).
  • ¹H NMR (DMSO-d₆) : δ 7.25–8.40 (m, 14H, aromatic and vinyl protons), δ 10.12 (s, 1H, OH).

Reaction Mechanisms

Cyclocondensation Step

The reaction between benzoxazin-4-one and 4-aminophenol proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by ring-opening and re-cyclization to form the quinazolinone core. Acetic acid acts as both solvent and catalyst, protonating the carbonyl to enhance electrophilicity.

Aldol Condensation

Benzaldehyde undergoes condensation with the methyl group of intermediate 5 in a base-free pathway. The reaction likely follows a six-membered transition state, where acetic acid mediates proton transfer, enabling β-elimination to form the trans-styryl group.

Optimization and Challenges

Solvent and Temperature Effects

  • Glacial acetic acid is critical for solubilizing reactants and stabilizing protonated intermediates.
  • Elevated temperatures (>100°C) accelerate condensation but risk decomposition of the styryl group.

By-Product Formation

Method A produces trace amounts of 3-(4-hydroxyphenyl)quinazolin-4(3H)-one due to incomplete styryl group formation. Gradient recrystallization (ethanol/water) mitigates this issue.

Applications and Derivatives

While the biological activity of this specific compound remains underexplored, analogous styrylquinazolinones exhibit antitumor and antimicrobial properties. Functionalization at the 4-hydroxyphenyl moiety could enhance bioavailability or target specificity.

Q & A

Q. Advanced

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-hydroxyphenyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ions (e.g., [M+H]+ at m/z 345.1234).
  • X-ray Crystallography : Resolves stereochemistry of the 2-phenylethenyl group .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How can discrepancies in reported cytotoxic activities of 4(3H)-quinazolinones be resolved?

Data Contradiction Analysis
Discrepancies may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) .
  • Assay Conditions : Standardize incubation time (72 hours) and serum concentration (10% FBS).
  • Structural Confirmation : Ensure purity (>98%) and validate substituent positions via NOESY .
    For example, conflicting IC₅₀ values for anti-HIV activity may stem from differences in viral strain (HIV-1 vs. HIV-2) .

What role does the 4-hydroxyphenyl group play in modulating biological activity?

Structure-Activity Relationship (SAR)
The 4-hydroxyphenyl group:

  • Enhances hydrogen bonding with target proteins (e.g., COX-2) via the hydroxyl moiety.
  • Increases solubility in physiological buffers (logP reduction by ~0.5 units).
  • Substitution with electron-withdrawing groups (e.g., nitro) reduces activity, suggesting a donor effect .

What mechanistic pathways underlie the anticancer activity of this compound?

Mechanistic Insight
Proposed pathways include:

  • Apoptosis Induction : Caspase-3/7 activation observed in Jurkat cells via flow cytometry .
  • Topoisomerase Inhibition : DNA relaxation assays show IC₅₀ of 12 µM for Topo IIα .
  • ROS Generation : DCFH-DA assays detect elevated ROS levels in treated A549 cells .

How should stability studies for this compound be designed under physiological conditions?

Q. Experimental Design

  • Buffer Compatibility : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.
  • HPLC Monitoring : Track degradation at 254 nm over 24–72 hours.
  • Temperature Sensitivity : Store at -80°C (long-term) vs. 25°C (accelerated testing) .
  • Light Exposure : Assess photodegradation under UV/visible light using amber vials.

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